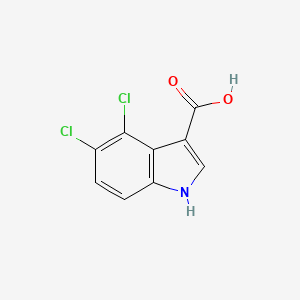
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-methylpyrrolidine using bromine or a brominating agent under controlled conditions. The resultant bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Oxidation products vary depending on the specific conditions and reagents used.
Reduction: The primary product is the methyl derivative of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows for the efficient synthesis of target molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- tert-Butyl (2S)-2-(chloromethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(iodomethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(hydroxymethyl)-2-methyl-pyrrolidine-1-carboxylate
Comparison:
- Reactivity: The bromomethyl derivative is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl derivatives due to the leaving group ability of bromine.
- Stability: The tert-butyl ester group provides similar steric hindrance in all compounds, contributing to their stability.
- Applications: While all these compounds can be used in organic synthesis, the bromomethyl derivative is often preferred for its balanced reactivity and stability.
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 |
Clave InChI |
SFKIJLRMCFYHSN-NSHDSACASA-N |
SMILES isomérico |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr |
SMILES canónico |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)

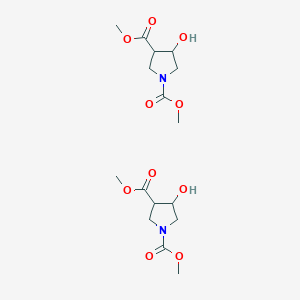

![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
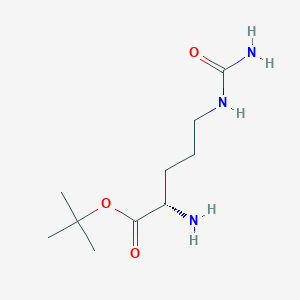
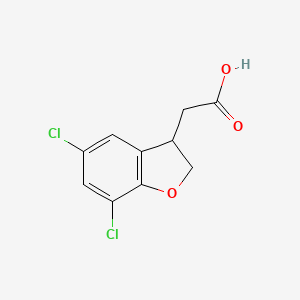
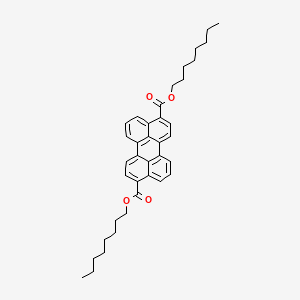

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)
